2-Methylindolin-7-amine hydrochloride
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Overview
Description
2-Methylindolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is characterized by its amino and methyl functional groups, making it a versatile reagent in organic synthesis. This compound is commonly used in various chemical processes, including the synthesis of pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindolin-7-amine hydrochloride typically involves the reaction of 2-methylindole with an appropriate amine under acidic conditions. One common method is the Fischer indole synthesis, where the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under inert atmosphere to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylindolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
2-Methylindolin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylindolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylindoline hydrochloride
- 2-Methylindolin-1-amine hydrochloride
- 2-Methylindole
Uniqueness
2-Methylindolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-4,6,11H,5,10H2,1H3;1H |
InChI Key |
OLGMHSLYISLUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
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